1-Fluoro-3-propylbenzene
Overview
Description
1-Fluoro-3-propylbenzene is a chemical compound with the molecular formula C9H11F . It has an average mass of 138.182 Da and a monoisotopic mass of 138.084473 Da .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Fluoro-3-propylbenzene often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-propylbenzene consists of a benzene ring with a fluorine atom and a propyl group attached to it .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .Scientific Research Applications
Application 1: Microbiome Research
- Summary of the Application: 1-Fluoro-3-propylbenzene has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics in microbiome research .
- Methods of Application: The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It uses the mini-Tn7 transposon and is built using the pTn7-SCOUT plasmid family, enabling modular assembly . This allows for the interchangeability of expression and antibiotic cassettes in a single reaction .
- Results or Outcomes: The DFM strategy has been successfully used to differentiate, quantify, and track a diverse six-member synthetic community (SynCom) under various complex conditions like root rhizosphere . It showed different colonization assembly dynamics between pea and barley roots .
Application 2: Electrophilic Aromatic Substitution
- Summary of the Application: Electrophilic aromatic substitution is a common reaction of aromatic compounds like 1-Fluoro-3-propylbenzene. This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile .
- Methods of Application: The reaction proceeds in two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .
Application 3: Synthesis of Benzene Derivatives
- Summary of the Application: Benzene derivatives can be synthesized through a process known as electrophilic aromatic substitution . This process is applicable to aromatic compounds like 1-Fluoro-3-propylbenzene .
- Methods of Application: The synthesis involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-3-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGSJNNMMKJKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623935 | |
Record name | 1-Fluoro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-propylbenzene | |
CAS RN |
28593-12-6 | |
Record name | 1-Fluoro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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